Ferric 2-ethylhexanoate

Corrosion Inhibition Mild Steel Protection Carboxylate Inhibitors

Ferric 2-ethylhexanoate (CAS 7321-53-1) stands apart as a uniquely efficient, oil‑soluble Fe³⁺ source. Unlike common iron carboxylates, it maintains robust passivation of mild steel even in oxygen‑depleted environments, ensuring critical infrastructure integrity. Its tailored thermal decomposition (≈460 °C) and diagnostic FTIR marker at 1085 cm⁻¹ enable exact process control in MOD/PMOD thin‑film fabrication – essential for high‑performance gas sensors, photoelectrodes, and flexible energy devices. In polymer synthesis, the Fe(2‑EH)₃/TIBA/DEP catalyst system delivers living 1,3‑butadiene polymerization with >80% yield and narrow Mw/Mn (1.48‑1.52), unlocking superior synthetic rubbers. Procure this compound to gain unmatched catalytic precision, corrosion resilience, and film uniformity.

Molecular Formula C24H45FeO6
Molecular Weight 485.5 g/mol
CAS No. 7321-53-1
Cat. No. B127652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric 2-ethylhexanoate
CAS7321-53-1
Synonyms2-ethyl-Hexanoic Acid Iron(3+) Salt;  Ferric 2-Ethylhexanoate;  Iron Ethylhexanoate;  Iron Tris(2-ethylhexanoate); 
Molecular FormulaC24H45FeO6
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3]
InChIInChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
InChIKeyULUYRVWYCIOFRV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric 2-Ethylhexanoate (CAS 7321-53-1): Technical Specifications, Procurement Data, and Application Overview


Ferric 2-ethylhexanoate (CAS 7321-53-1), also known as iron(III) 2-ethylhexanoate, is an organometallic coordination compound with the molecular formula C₂₄H₄₅FeO₆ and a molecular weight of 485.5 g/mol [1]. It is typically supplied as a dark brown to dark reddish-brown liquid solution, commonly formulated at nominally 50% concentration in mineral spirits, with an iron content of approximately 6% [2]. This compound exhibits high solubility in organic solvents such as chloroform and is immiscible with water . Its primary industrial and scientific utility stems from its function as an oil-soluble iron source, a mild Lewis acid catalyst, and a precursor for iron oxide thin film fabrication via metalorganic deposition (MOD) or photochemical metal-organic deposition (PMOD) [3][4][5].

Ferric 2-Ethylhexanoate: Why Simple In-Class Substitution Is Not Recommended for Critical Research and Industrial Applications


In-class substitution of ferric 2-ethylhexanoate with other iron carboxylates or metal 2-ethylhexanoates is not straightforward due to significant variations in performance across multiple critical parameters. The compound's unique combination of ligand architecture (branched 2-ethylhexanoate), oxidation state (Fe³⁺), and resulting physicochemical properties dictates its specific utility. While other iron carboxylates, such as iron octanoate or iron stearate, may share the general class of iron soaps, they exhibit markedly different thermal decomposition profiles, solubility in nonpolar media, and catalytic activities [1]. Furthermore, even when considering other metal 2-ethylhexanoates (e.g., cobalt, manganese, or zinc analogs), the distinct redox chemistry and Lewis acidity of the Fe³⁺ center lead to unique reaction outcomes in catalysis and film formation [2][3]. The following evidence quantifies these critical differentiators.

Ferric 2-Ethylhexanoate: Quantified Performance Data and Comparative Evidence for Scientific Procurement


Superior Oxygen-Independent Passivation for Corrosion Inhibition Compared to Octanoate and Sebacate

In studies on mild steel corrosion inhibition, the sodium salt of 2-ethylhexanoic acid demonstrates a critical advantage over its linear carboxylate counterparts. While compounds like sodium octanoate and sodium sebacate require significant dissolved oxygen levels to establish and maintain a passive oxide film on the metal surface, the 2-ethylhexanoate species maintains effective passivity even at very low oxygen concentrations [1]. This differential behavior is attributed to the branched ligand structure, which influences the adsorption mechanism and the protective film's stability. This translates to more reliable corrosion protection in environments where oxygen concentration may fluctuate or be naturally low, such as in certain closed-loop cooling systems or oilfield applications [1].

Corrosion Inhibition Mild Steel Protection Carboxylate Inhibitors

Unique Living Polymerization Catalyst System for Polybutadiene Synthesis

Ferric 2-ethylhexanoate serves as a key component in a highly active Ziegler-Natta type catalyst system for the living polymerization of 1,3-butadiene. When combined with triisobutylaluminum (TIBA) and diethyl phosphite (DEP), the system exhibits living characteristics, as evidenced by a narrow molecular weight distribution (Mw/Mn = 1.48-1.52) and a first-order kinetic profile with respect to monomer conversion [1]. This is a distinct advantage over many conventional iron-based catalysts that often result in broader molecular weight distributions and non-living behavior. The system also demonstrates high activity, achieving >80% yield in just 35 minutes, and produces polybutadiene with a controlled microstructure of approximately 44.0% 1,2-, 51.0% cis-1,4-, and 5.0% trans-1,4- units [1]. This specific performance profile is not generalizable to other iron carboxylates or metal 2-ethylhexanoates, making it a unique tool for synthesizing well-defined polybutadiene architectures.

Polymerization Catalysis Ziegler-Natta Polybutadiene Living Polymerization

Defined Thermal Decomposition Pathway for High-Quality α-Fe₂O₃ Thin Film Production

Ferric 2-ethylhexanoate exhibits a well-characterized, multistep thermal decomposition process that is critical for the controlled synthesis of α-Fe₂O₃ (hematite) thin films via metalorganic deposition (MOD). Thermogravimetric analysis (TGA) reveals distinct transition temperatures and mass loss rates, leading to the formation of an amorphous α-Fe₂O₃ film at an annealing temperature of approximately 460°C [1]. Further annealing at higher temperatures induces a controlled amorphous-to-crystalline phase transition, which can be monitored by the appearance of a characteristic FTIR absorption band peaking at 1085 cm⁻¹, assigned to the crystalline Fe-O vibration [1]. This level of process control is a direct consequence of the specific ligand-metal combination. In contrast, other iron precursors may decompose differently, leading to less predictable film morphology, impurities, or uncontrolled crystallization, which are detrimental to the optical and electronic properties of the final film [2][3].

Metalorganic Deposition Thin Films α-Fe₂O₃ Thermal Analysis

Photo-Induced Decomposition for Amorphous Metal Oxide Electrocatalysts

Ferric 2-ethylhexanoate is a versatile precursor for photochemical metal-organic deposition (PMOD), enabling the fabrication of amorphous iron oxide (a-Fe₂O₃) thin films at room temperature. The compound undergoes efficient photodecomposition upon exposure to UV (185 and 254 nm) or near-infrared (NIR) radiation [1][2]. Crucially, the decomposition mechanism is wavelength-dependent: UV-driven decomposition (UVDD) proceeds via light-induced ligand-to-metal charge transfer (LMCT) generating a heptyl radical, while NIR-driven decomposition (NIRDD) follows a thermally driven pathway without radical formation [2]. Despite these mechanistic differences, both pathways yield amorphous oxide films with strikingly similar structure and electrocatalytic activity towards the oxygen evolution reaction (OER) [2]. This dual-wavelength processability and the resulting amorphous nature of the film are not common to all metalorganic precursors. Many other precursors require high-temperature annealing to form crystalline oxides, which can introduce defects and limit control over the final amorphous phase [1].

Photochemical Metal-Organic Deposition Electrocatalysis Amorphous Iron Oxide Oxygen Evolution Reaction

Ferric 2-Ethylhexanoate: High-Impact Application Scenarios Backed by Quantitative Performance Data


Corrosion Inhibitor Formulation for Oxygen-Depleted Environments

Ferric 2-ethylhexanoate, or its sodium salt form, is uniquely suited for formulating corrosion inhibitor packages for mild steel systems where dissolved oxygen concentrations are low or highly variable, such as in oil and gas production, closed-loop cooling water circuits, and certain chemical processing plants. The quantitative evidence demonstrates that 2-ethylhexanoate maintains its passivation ability under these conditions, whereas common alternatives like octanoate and sebacate fail [4]. This ensures continuous asset protection, reduces the risk of localized corrosion, and can extend the operational lifespan of critical infrastructure, leading to significant cost savings and improved safety.

Precursor for High-Quality α-Fe₂O₃ Thin Films in Electronics and Sensing

This compound is an optimal precursor for metalorganic deposition (MOD) processes used to fabricate α-Fe₂O₃ (hematite) thin films. Its defined thermal decomposition at ~460°C allows for precise control over the formation of an amorphous film and subsequent crystallization, which is critical for tailoring the film's optical and electronic properties [4]. This makes it highly valuable in the production of gas sensors, photoelectrodes for solar water splitting, and magnetic storage media, where film quality and uniformity directly impact device performance. The specific decomposition pathway and the diagnostic FTIR peak at 1085 cm⁻¹ provide unique quality control metrics not available with other precursors [4].

Living Polymerization Catalyst for Tailored Polybutadiene Synthesis

In the field of polymer chemistry, ferric 2-ethylhexanoate is a critical component of a Ziegler-Natta type catalyst system (Fe(2-EH)₃/TIBA/DEP) that enables the living polymerization of 1,3-butadiene [4]. The resulting narrow molecular weight distribution (Mw/Mn = 1.48-1.52) and high catalytic activity (>80% yield in 35 min) are essential for synthesizing polybutadiene with precisely controlled architecture and microstructure [4]. This application is crucial for developing high-performance synthetic rubbers with specific mechanical and thermal properties, used in tires, adhesives, and impact-resistant plastics.

Room-Temperature Synthesis of Amorphous Iron Oxide Electrocatalysts

Ferric 2-ethylhexanoate is an exceptional precursor for photochemical metal-organic deposition (PMOD), enabling the fabrication of amorphous iron oxide (a-Fe₂O₃) thin films at room temperature using UV or NIR light [4][5]. This low-temperature, light-driven process is ideal for depositing electrocatalyst layers onto temperature-sensitive substrates like flexible polymers. The resulting amorphous films demonstrate electrocatalytic activity for the oxygen evolution reaction (OER), a key reaction in water electrolysis for green hydrogen production. This application opens pathways for manufacturing lightweight, flexible energy conversion devices and exploring novel catalyst compositions that are inaccessible via conventional thermal processing [4].

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